3-({[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
3-({[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex chemical compound characterized by its unique structural components and significant utility across various scientific domains. The compound's core consists of a pyrazole ring system, which is a five-membered ring containing two nitrogen atoms.
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O3/c1-21-7-11(15(23)24)12(20-21)14(22)18-13-10(6-17-19-13)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,23,24)(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSGTWDXPNYBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=NN2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a pyrazole derivative with an aromatic amine. The reaction conditions often require a base (such as sodium hydroxide or potassium carbonate) and a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is generally conducted under reflux for several hours to ensure complete condensation and cyclization.
Industrial Production Methods: Industrial production of 3-({[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid often involves large-scale batch reactors where the raw materials are combined and heated under controlled conditions. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity level for commercial use.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Typically with agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Using reagents such as lithium aluminum hydride, which can reduce certain functional groups within the molecule.
Substitution: : This includes nucleophilic substitution reactions where parts of the molecule are replaced by other atoms or groups under the influence of catalysts.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. It is often used in research involving heterocyclic compounds.
Biology: In biological research, the compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific pathways in diseases like cancer or autoimmune disorders.
Industry: The compound is also used in the industrial synthesis of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects is often linked to its ability to interact with specific molecular targets. This can include binding to proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-({[4-(4-chlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: : A structural isomer with slight variations in the position of functional groups.
4-({[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid: : Another isomer with a different arrangement of the pyrazole ring.
Uniqueness: What sets 3-({[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This particular arrangement allows for distinct interactions in biological systems, making it valuable in medicinal chemistry for drug design.
This compound’s structural complexity and versatility make it a fascinating subject for continued research and application across various scientific fields. If there’s anything specific you’d like to delve deeper into, just let me know.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
